REACTION_CXSMILES
|
CO[C:3](=[O:7])[C:4]([CH3:6])=[CH2:5].[NH:8]([CH2:12][CH2:13][OH:14])[CH2:9][CH2:10][OH:11]>C[O-].[Na+].O>[OH:11][CH2:10][CH2:9][N:8]([CH2:12][CH2:13][OH:14])[C:3](=[O:7])[C:4]([CH3:6])=[CH2:5] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C(=C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(CCO)CCO
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C[O-].[Na+]
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
treated with a strong acid ion-exchange resin
|
Type
|
CUSTOM
|
Details
|
to remove unchanged diethanolamine
|
Type
|
CUSTOM
|
Details
|
After removing the water
|
Type
|
CUSTOM
|
Details
|
in a rotary vacuum evaporator
|
Type
|
CUSTOM
|
Details
|
a colourless oil was obtained which
|
Name
|
|
Type
|
product
|
Smiles
|
OCCN(C(C(=C)C)=O)CCO
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |